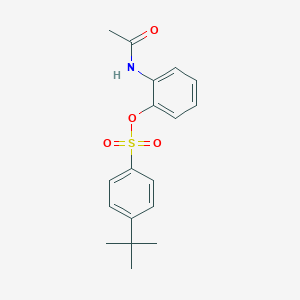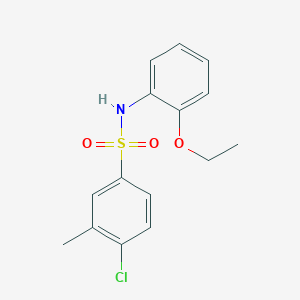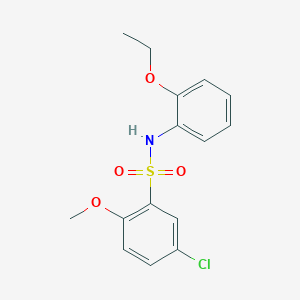
3-fluoro-N-(4-isopropylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(4-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide class of compounds and possesses a fluoro-substituted aromatic ring.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(4-isopropylphenyl)benzamide involves the inhibition of HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, which in turn results in the activation of various genes involved in the regulation of cell cycle progression and differentiation. This mechanism of action has been found to be effective in the treatment of various types of cancer such as breast cancer, leukemia, and lymphoma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(4-isopropylphenyl)benzamide have been extensively studied. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-fluoro-N-(4-isopropylphenyl)benzamide is its high potency and selectivity towards HDAC enzymes. This makes it an ideal candidate for the development of targeted therapies for various types of cancer. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of 3-fluoro-N-(4-isopropylphenyl)benzamide. One of the areas of interest is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, the potential use of this compound in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted therapies using this compound for the treatment of specific types of cancer is an area of great interest.
Conclusion:
In conclusion, 3-fluoro-N-(4-isopropylphenyl)benzamide is a promising compound with potential therapeutic applications in the treatment of various types of cancer. Its mechanism of action involves the inhibition of HDAC enzymes, which has been found to be effective in inducing apoptosis in cancer cells and suppressing tumor growth. While there are limitations to its use, ongoing research and development of this compound have the potential to lead to the development of targeted therapies for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(4-isopropylphenyl)benzamide involves the reaction of 3-fluorobenzoyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.
Applications De Recherche Scientifique
3-fluoro-N-(4-isopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit strong inhibitory activity against a variety of enzymes such as HDAC6, HDAC8, and HDAC10. These enzymes play a crucial role in the regulation of gene expression and are involved in various cellular processes such as cell cycle progression and differentiation.
Propriétés
Formule moléculaire |
C16H16FNO |
|---|---|
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
3-fluoro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16FNO/c1-11(2)12-6-8-15(9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19) |
Clé InChI |
XSJNCMJVZNGRNT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



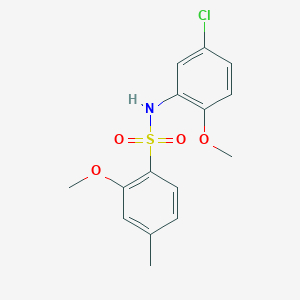
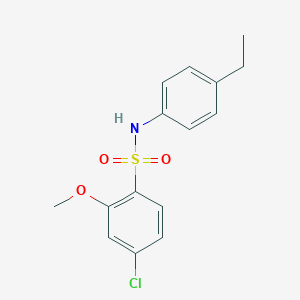
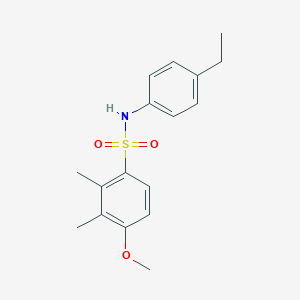



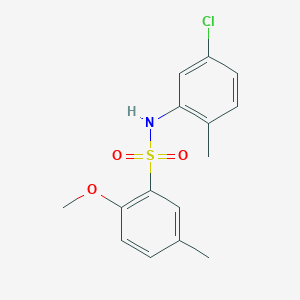
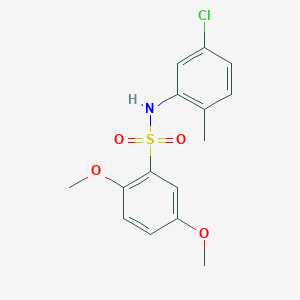
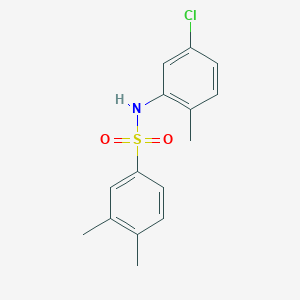
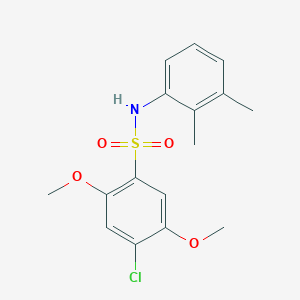
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
